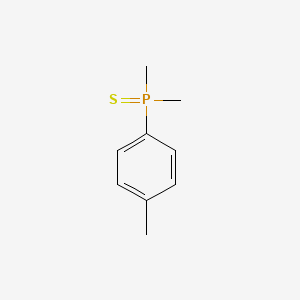
Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane
Description
Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and two methyl groups. This compound is part of a broader class of organophosphorus compounds, which are widely studied for their unique chemical properties and applications in various fields, including catalysis and organic synthesis .
Properties
CAS No. |
54844-87-0 |
|---|---|
Molecular Formula |
C9H13PS |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
dimethyl-(4-methylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13PS/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7H,1-3H3 |
InChI Key |
ZBKNFTUTNIIAHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(=S)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. This approach is favored due to its versatility and efficiency .
Industrial Production Methods
Industrial production of such compounds often employs large-scale reactions using similar synthetic routes. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the phosphine to its corresponding oxide.
Reduction: Reduction reactions can revert oxidized forms back to the phosphine.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and conditions such as elevated temperatures and the presence of catalysts are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .
Scientific Research Applications
Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s unique properties make it a subject of study in biochemical research, particularly in enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug design and development.
Mechanism of Action
The mechanism by which Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl(1-pyrenyl)phosphine
- Diallylphenylphosphine
- Tris(2-methoxy-5-vinylphenyl)phosphine
Uniqueness
Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane is unique due to its specific structural features, such as the presence of a sulfur atom bonded to the phosphorus center. This structural aspect imparts distinct reactivity and stability, differentiating it from other tertiary phosphines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


